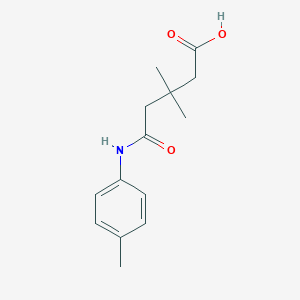

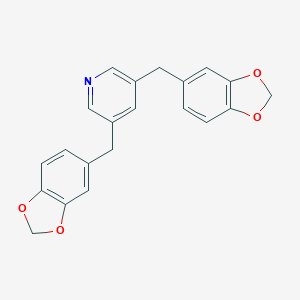

3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid, also known as DOTA, is a chelating agent that is widely used in scientific research applications. DOTA is a cyclic molecule that contains four carboxylic acid groups and a nitrogen atom, making it an ideal candidate for binding to metal ions. In recent years, DOTA has become increasingly popular in the field of medical imaging, as it can be used to create contrast agents for magnetic resonance imaging (MRI) and positron emission tomography (PET) scans.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid-based contrast agents is complex and not fully understood. However, it is believed that 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid binds to metal ions, such as gadolinium or copper, forming stable complexes that can be detected by MRI or PET scanners. The metal ion-3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid complex enhances the signal intensity of the surrounding tissue, allowing doctors to visualize the tissue in greater detail.

Biochemical and Physiological Effects:

3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid is a relatively non-toxic molecule that is well tolerated by the body. However, it is important to note that 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid-based contrast agents can have side effects, particularly in patients with kidney disease. In these patients, the contrast agent can accumulate in the body and cause kidney damage.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid in lab experiments are numerous. 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid is a highly stable molecule that can bind to a wide range of metal ions, making it a versatile chelating agent. Additionally, 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid is relatively non-toxic and well tolerated by the body, making it an ideal candidate for use in medical imaging applications. However, there are also limitations to using 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid in lab experiments. The synthesis of 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid is a complex and time-consuming process, and the molecule can be expensive to produce in large quantities.

Zukünftige Richtungen

There are many potential future directions for research involving 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid. One area of interest is the development of new 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid-based contrast agents for use in medical imaging. Researchers are also exploring the use of 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid in targeted drug delivery, as the molecule can be used to bind drugs to metal ions and deliver them to specific regions of the body. Additionally, there is ongoing research into the use of 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid in the treatment of cancer, as the molecule can be used to deliver radioactive isotopes directly to cancer cells.

Synthesemethoden

The synthesis of 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid is a complex process that involves several steps. The most common method for synthesizing 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid is the Strecker synthesis, which involves the reaction of glycine, formaldehyde, and potassium cyanide to form an amino acid intermediate. This intermediate is then reacted with diethyl malonate to form a diester, which is subsequently hydrolyzed to form 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid is widely used in scientific research applications, particularly in the field of medical imaging. 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid can be used to create contrast agents for MRI and PET scans, which allow doctors to visualize the inside of the body in greater detail. 3,3-Dimethyl-5-oxo-5-(4-toluidino)pentanoic acid-based contrast agents are particularly useful for imaging the brain, as they can cross the blood-brain barrier and target specific regions of the brain.

Eigenschaften

Molekularformel |

C14H19NO3 |

|---|---|

Molekulargewicht |

249.3 g/mol |

IUPAC-Name |

3,3-dimethyl-5-(4-methylanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C14H19NO3/c1-10-4-6-11(7-5-10)15-12(16)8-14(2,3)9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) |

InChI-Schlüssel |

WNWHAIKCIHDFRT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)CC(C)(C)CC(=O)O |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)CC(C)(C)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)

![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)

![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)

![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)

![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)

![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)

![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)

![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)

![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)

![2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B276898.png)